N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Coupling of the Indole and Isoquinoline Moieties: The final step involves coupling the indole and isoquinoline moieties through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Chemical Reactions Analysis
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used as a probe to study various biological pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which combines the indole and isoquinoline moieties, potentially leading to unique biological activities and therapeutic applications.
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-17-6-3-7-18-15(17)8-10-24(18)11-9-22-20(26)16-12-23-19(25)14-5-2-1-4-13(14)16/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25) |
InChI Key |
PZCQYGNLSRRALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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